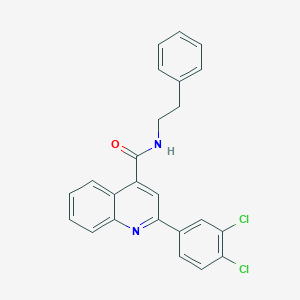
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core substituted with a 3,4-dichlorophenyl group and a phenethyl group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution with 3,4-Dichlorophenyl Group:
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with phenethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenethyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide: shares similarities with other quinoline derivatives such as chloroquine and quinine.
3,4-Dichlorophenylacetic acid: and are related compounds with similar structural motifs.
Uniqueness
- The unique combination of the quinoline core with the 3,4-dichlorophenyl and phenethyl groups gives this compound distinct chemical and biological properties.
- Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H18Cl2N2O |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c25-20-11-10-17(14-21(20)26)23-15-19(18-8-4-5-9-22(18)28-23)24(29)27-13-12-16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,27,29) |
InChI-Schlüssel |
QSBHNZIUNDLTES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332181.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332183.png)
![5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE](/img/structure/B332184.png)
![Methyl 6-tert-butyl-2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332186.png)
![4-{3-bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332187.png)
![4-{3,5-dibromo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332190.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B332191.png)
![4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332192.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332194.png)
![4-{3-chloro-5-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332195.png)
![Diethyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B332197.png)
![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332199.png)
![ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B332200.png)
![2-(3-Chlorophenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B332201.png)
